1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine 1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17532960
InChI: InChI=1S/C11H19N3/c1-9-3-2-4-10(7-9)8-14-6-5-11(12)13-14/h5-6,9-10H,2-4,7-8H2,1H3,(H2,12,13)
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17532960

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 1-[(3-methylcyclohexyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C11H19N3/c1-9-3-2-4-10(7-9)8-14-6-5-11(12)13-14/h5-6,9-10H,2-4,7-8H2,1H3,(H2,12,13)
Standard InChI Key RQFIGGFWJOGSEQ-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(C1)CN2C=CC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine features a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms—substituted at the 1-position with a (3-methylcyclohexyl)methyl group and at the 3-position with an amine (-NH2). The cyclohexyl moiety introduces steric bulk and lipophilicity, influencing the compound’s solubility and reactivity .

Molecular Formula: C11H19N3\text{C}_{11}\text{H}_{19}\text{N}_3
Molecular Weight: 193.29 g/mol (calculated based on substituent analysis).

PropertyValue (Analogous Compounds)Source Compound
Boiling Point169.5–357.0 °C5-Methyl-1H-pyrazol-3-amine
Density1.12–1.2 g/cm³1-Methyl-1H-pyrazol-3-amine
Refractive Index1.542–1.6175-Methyl-1H-pyrazol-3-amine
SolubilitySlightly soluble in water1-Methyl-1H-pyrazol-3-amine

The compound’s air sensitivity and stability under inert atmospheres align with trends observed in alkylated pyrazoles .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 1-[(3-methylcyclohexyl)methyl]-1H-pyrazol-3-amine typically proceeds via alkylation of a pyrazole precursor. A common route involves:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions .

  • N-Alkylation: Reaction of 1H-pyrazol-3-amine with (3-methylcyclohexyl)methyl bromide in the presence of a base (e.g., K2CO3) to introduce the substituent.

Example Reaction:

1H-Pyrazol-3-amine+(3-Methylcyclohexyl)methyl bromideBase1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine\text{1H-Pyrazol-3-amine} + (\text{3-Methylcyclohexyl})\text{methyl bromide} \xrightarrow{\text{Base}} \text{1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine}

Yield optimization (up to 51% in analogous reactions) often requires tin(II) chloride or hydrogen chloride as catalysts .

Reactivity and Functionalization

The amine group at the 3-position participates in electrophilic substitution and condensation reactions, enabling derivatization:

  • Acylation: Forms amides with acyl chlorides.

  • Schiff Base Formation: Reacts with aldehydes/ketones to generate imines .

  • Heteroannulation: Serves as a building block for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

The electron-donating cyclohexyl group enhances stability during these reactions by mitigating charge localization.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s versatility makes it a candidate for developing:

  • Kinase Inhibitors: Pyrazoles often target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .

  • GPCR Modulators: Lipophilic substituents enhance blood-brain barrier penetration for CNS targets.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the cyclohexyl and amine groups have yielded derivatives with enhanced potency and selectivity. For example:

DerivativeActivity EnhancementReference
4-Bromo-1-[(1-methylcyclohexyl)methyl]-1H-pyrazol-3-amineImproved antimicrobial activity
1-Methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amineIncreased CNS bioavailability

Future Perspectives

Clinical Translation

Advancing 1-[(3-methylcyclohexyl)methyl]-1H-pyrazol-3-amine into preclinical trials requires:

  • Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism.

  • Target Validation: CRISPR screening or proteomic approaches to identify molecular targets .

Material Science Applications

Exploration into coordination chemistry (e.g., metal-organic frameworks) could leverage its amine group for catalyst design or sensor development .

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